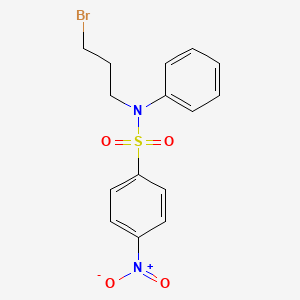
N-(3-Bromopropyl)-4-nitro-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is an organic compound characterized by the presence of a bromopropyl group, a nitro group, and a phenyl group attached to a benzenesulfonamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-phenyl-3-bromopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for the oxidation of the phenyl group.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Phenolic derivatives are the primary products formed from the oxidation reactions.
Applications De Recherche Scientifique
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mécanisme D'action
The mechanism of action of N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(2-bromoethyl)phthalimide
- N-(3-bromopropyl)-N’-thioether di-functionalized imidazolium bromide
Uniqueness
N-(3-bromopropyl)-4-nitro-N-phenyl-benzenesulfonamide is unique due to the combination of its bromopropyl, nitro, and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry due to its versatile chemical properties .
Propriétés
Numéro CAS |
17400-18-9 |
|---|---|
Formule moléculaire |
C15H15BrN2O4S |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
N-(3-bromopropyl)-4-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O4S/c16-11-4-12-17(13-5-2-1-3-6-13)23(21,22)15-9-7-14(8-10-15)18(19)20/h1-3,5-10H,4,11-12H2 |
Clé InChI |
XJYQUKYJOXSUID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCCBr)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















